molecular formula C11H15NO2 B12100880 3-(3-Methoxyphenyl)morpholine

3-(3-Methoxyphenyl)morpholine

Cat. No.: B12100880
M. Wt: 193.24 g/mol
InChI Key: CSSLIURVOZXHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then cyclized to produce the desired morpholine derivative. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products: The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives, and various substituted morpholine compounds.

Scientific Research Applications

3-(3-Methoxyphenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)morpholine
  • 3-(2-Methoxyphenyl)morpholine
  • 4-(3-Methoxyphenyl)morpholine

Comparison: 3-(3-Methoxyphenyl)morpholine is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct compound of interest in research and industrial applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-(3-methoxyphenyl)morpholine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

CSSLIURVOZXHCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2COCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.